molecular formula C16H21BrOSi B171843 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene CAS No. 100751-65-3

2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene

Cat. No.: B171843
CAS No.: 100751-65-3
M. Wt: 337.33 g/mol
InChI Key: SSFFBVWGOVGZJB-UHFFFAOYSA-N
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Description

2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene is an organosilicon compound that features a bromine atom and a tert-butyldimethylsilyloxy group attached to a naphthalene ring. This compound is of interest in organic synthesis due to its unique structural properties, which make it useful in various chemical reactions and applications.

Scientific Research Applications

2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene has several applications in scientific research:

Mechanism of Action

Target of Action

Compounds with a similar structure, such as tert-butyldimethylsilyl chloride, are known to interact with alcohols in organic synthesis . The role of these interactions is to protect the alcohols during the synthesis process .

Mode of Action

The compound’s mode of action involves its interaction with its targets, resulting in changes at the molecular level. For instance, tert-Butyldimethylsilyl chloride, a similar compound, reacts with alcohols in the presence of base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .

Biochemical Pathways

Related compounds are used in the synthesis of ribonucleic acid (rna) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2′-hydroxyl group . This process is part of the larger biochemical pathway of RNA synthesis.

Result of Action

The transformation of a carbonyl functional group into thiocarbonyl has a significant interest to synthetic organic researchers . The synthesis of 2-t-butyldimethylsilyloxy thioacetamide was most effective in refluxing dioxane (67%); toluene at 65 °C afforded thioamide in 49% yield and only 14% yield under reflux conditions .

Action Environment

The environment in which 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene acts can influence its action, efficacy, and stability. For instance, the synthesis of related compounds has been shown to be temperature-dependent . Therefore, factors such as temperature, pH, and the presence of other compounds can potentially influence the action of this compound.

Safety and Hazards

While specific safety data for “2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene” is not available, similar compounds can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The use of organosilicon compounds as protecting groups continues to be an important strategy in organic synthesis . Future research may focus on developing new methods for the synthesis and deprotection of these compounds, as well as exploring their use in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine, which facilitates the formation of the silyl ether. The bromination of the naphthalene ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

    Substitution Reactions: Formation of substituted naphthalenes with various functional groups.

    Oxidation Reactions: Formation of naphthoquinones.

    Reduction Reactions: Formation of dihydronaphthalenes.

    Coupling Reactions: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
  • 3-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid
  • 3-(T-Butyldimethylsilyloxy)phenylboronic acid

Uniqueness

2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the silyloxy and bromine functionalities allows for versatile synthetic applications, making it a valuable compound in organic chemistry .

Properties

IUPAC Name

(6-bromonaphthalen-2-yl)oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-15-9-7-12-10-14(17)8-6-13(12)11-15/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFFBVWGOVGZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541717
Record name [(6-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100751-65-3
Record name 2-Bromo-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100751-65-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(6-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100751-65-3
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Synthesis routes and methods I

Procedure details

6-Bromo-2-naphthol (10 g, 44 mmol), imidazole (7.4 g, 110 mmol), and t-butyldimethylsilyl chloride (10 g, 66 mmol) were stirred in DMF (50 mL) at room temperature overnight. TLC analysis indicated incomplete reaction, so additional imidazole (0.6 g) and silyl chloride (1.3 g) were added, and stirring continued 1 day. After evaporation of DMF, the mixture was extracted with EtOAc and 5% aqueous KHSO4, dried (Na2SO4), and evaporated. The crude product was purified by silica gel chromatography, eluting with hexane, to yield a colorless solid (11 g). mp 62°-63° C. 1H NMR (300 MHz, CDCl3): 7.90 (d, 1H, J=l Hz), 7.62 (d, 1H, J=9 Hz), 7.55 (d, 1H, J=9 Hz), 7.46 (dd, 1H, J=9, 2 Hz), 7.14 (d, 1H, J=2 Hz), 7.08 (dd, 1H, J=9,2 Hz), 1.00 (s, 9H), 0.23 (s, 6H). MS(CH4): 365 (20%, M+C2H5, 1 Br isotope pattern), 337 (base, M+H, 1 Br isotope pattern).
Quantity
10 g
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7.4 g
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10 g
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50 mL
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0.6 g
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1.3 g
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-2-naphthol (3.00 g, 13.5 mmol) in 67 ml of methylene chloride were added 4-dimethylaminopyridine (0.164 g, 1.34 mmol) and t-butyldimethylsilyl chloride (2.64 g, 17.5 mmol). The solution was cooled to 0° C. and triethylamine (2.60 ml, 18.7 mmol) was added. After 1.5 hours the reaction mixture was diluted with ethyl acetate and washed successively with saturated NH4Cl, H2O, and brine. Drying (MgSO4), evaporation, and purification by flash chromatography through 130 g of silica gel (1:4 CH2Cl2 /hexane) yielded 3.83 g (85%) of the title compound.
Quantity
3 g
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2.64 g
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67 mL
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solvent
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0.164 g
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catalyst
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2.6 mL
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0 (± 1) mol
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Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of compound 6-bromonaphthalen-2-ol (10 g, 0.044 mol, 1.0 equiv) and imidazole (6 g, 0.088 mol, 2.0 equiv) in dry DMF (100 mL) was added TBDMSCl (10 g, 0.066 mol, 1.5 equiv) at 0° C. Then the reaction mixture was warmed to r.t and stirred for 3 h. Then DMF was removed under reduced pressure. The mixture was extracted with ethyl acetate and washed with brine, dried over Na2SO4 and concentrated to obtain crude product. The crude product was purified by silica gel chromatography (PE:EA=30:1) to give compound to give the title compound as a yellow solid (23 g, 76%). ESI-MS (M+H)+: 336.9. 1H NMR (400 MHz, CDCl3) δ: 7.91-7.92 (m, 1H), 7.64-7.46 (m, 3H), 7.15-7.08 (m, 2H), 1.01 (s, 9H), 0.24 (s, 6H).
Quantity
10 g
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reactant
Reaction Step One
Quantity
6 g
Type
reactant
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10 g
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reactant
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Quantity
100 mL
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solvent
Reaction Step One
Yield
76%

Synthesis routes and methods IV

Procedure details

To a solution of 6-bromo-2-napthol (1.12 g, 5 mmol) in anhydrous THF (15 mL) was added imidazole (0.476 g, 7 mmol) followed by TBSCl (1.05 g, 7 mmol) at room temperature under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 40 h and was diluted with ether, washed with brine and dried over anhydrous Mg2SO4. The solvent was removed to yield the crude product, which was recrystallized from methanol. Yield: 1.36 g (80%), white crystals. 1H-NMR (CDCl3) □ 0.08 (s, 6H), 1.06 (s, 9H), 7.08 (dd, 1H), 7.15 (s, 1H), 7.47 (dd, 1H), 7.56 (d, 1H), 7.64 (d, 1H), 7.92 (s, 1H).
Quantity
1.12 g
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reactant
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0.476 g
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reactant
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Quantity
15 mL
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solvent
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1.05 g
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
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Reactant of Route 6
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Customer
Q & A

Q1: What unique characteristic of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene makes it particularly interesting for studying molecular rotations in solid state?

A1: The structure of this compound presents a unique opportunity to study different types of methyl group rotations within a single molecule. It possesses a t-butyl group [C(CH3)3], where the three methyl groups rotate along with the t-butyl group itself. Additionally, it has two 'lone' methyl groups attached to the silicon atom, which rotate independently. This distinction allows researchers to differentiate between the dynamics of these two types of methyl rotations using techniques like solid-state NMR. []

Q2: How does the study utilize solid-state NMR to understand the rotations of different methyl groups in this compound?

A2: The research utilizes solid-state (1)H nuclear magnetic resonance spin-lattice relaxation experiments to investigate the rotations of the methyl groups. By analyzing the relaxation behavior of the hydrogen atoms in the methyl groups at different temperatures, the study can determine the activation energies associated with each type of rotation. This information provides insights into the energy barriers that need to be overcome for the methyl groups to rotate, ultimately shedding light on the dynamics of these rotations within the solid state. []

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